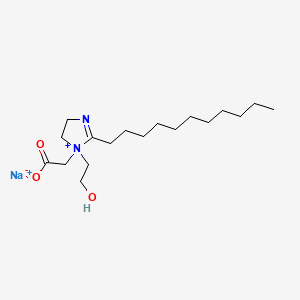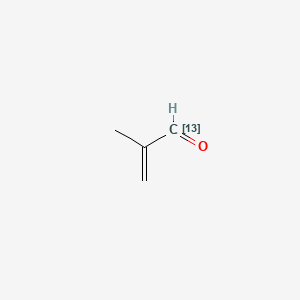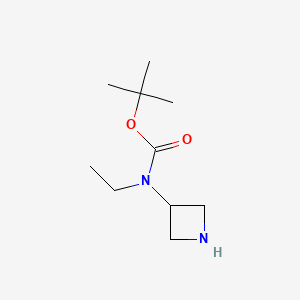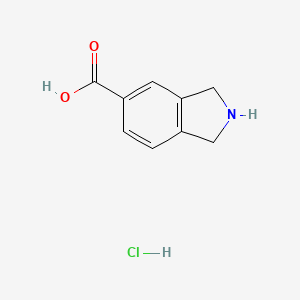
3',5'-Di-O-benzoyl Fialuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,5’-Di-O-benzoyl Fialuridine: is a purine nucleoside analog known for its broad antitumor activity. It targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .
Applications De Recherche Scientifique
3’,5’-Di-O-benzoyl Fialuridine has several scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogs and their reactivity.
Biology: Investigated for its effects on cellular processes, including DNA synthesis and apoptosis.
Medicine: Explored for its potential as an anticancer agent targeting lymphoid malignancies.
Industry: Utilized in the development of pharmaceuticals and therapeutic agents
Mécanisme D'action
Target of Action
The primary targets of 3’,5’-Di-O-benzoyl Fialuridine are indolent lymphoid malignancies . These malignancies are a type of cancer that grows slowly and is often resistant to standard cancer treatments.
Mode of Action
3’,5’-Di-O-benzoyl Fialuridine is a purine nucleoside analog . It interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . This means that it prevents the cancer cells from replicating their DNA and forces them to undergo programmed cell death, thereby stopping the growth of the cancer.
Biochemical Pathways
The compound affects the DNA synthesis pathway in cancer cells . By inhibiting DNA synthesis, it prevents the cancer cells from replicating and growing. Additionally, by inducing apoptosis, it triggers the cells’ own mechanisms for self-destruction. The downstream effects of these actions include the reduction in size and number of the cancer cells.
Result of Action
The result of the action of 3’,5’-Di-O-benzoyl Fialuridine is the reduction in the growth and spread of indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, it effectively reduces the number of cancer cells and slows down the progression of the disease.
Analyse Biochimique
Biochemical Properties
3’,5’-Di-O-benzoyl Fialuridine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets DNA polymerase, an enzyme crucial for DNA replication. By inhibiting DNA polymerase, 3’,5’-Di-O-benzoyl Fialuridine disrupts the DNA synthesis process, leading to the inhibition of cell proliferation . Additionally, this compound interacts with other proteins involved in the cell cycle, further enhancing its antitumor effects .
Cellular Effects
3’,5’-Di-O-benzoyl Fialuridine exerts profound effects on various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. The compound induces apoptosis in cancer cells by activating caspases, a family of proteases involved in programmed cell death . Moreover, 3’,5’-Di-O-benzoyl Fialuridine affects gene expression by downregulating oncogenes and upregulating tumor suppressor genes, thereby inhibiting tumor growth .
Molecular Mechanism
The molecular mechanism of 3’,5’-Di-O-benzoyl Fialuridine involves its incorporation into the DNA strand during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand . This leads to the inhibition of DNA synthesis and ultimately results in cell death. Additionally, 3’,5’-Di-O-benzoyl Fialuridine binds to DNA polymerase, inhibiting its activity and further disrupting the replication process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’,5’-Di-O-benzoyl Fialuridine change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur over extended periods . Long-term studies have shown that prolonged exposure to 3’,5’-Di-O-benzoyl Fialuridine can lead to sustained inhibition of cellular function, with significant effects on cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 3’,5’-Di-O-benzoyl Fialuridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, 3’,5’-Di-O-benzoyl Fialuridine can induce toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
3’,5’-Di-O-benzoyl Fialuridine is involved in several metabolic pathways. It is metabolized by cellular enzymes, including esterases, which hydrolyze the benzoyl groups to release the active form of the compound . This active form then interacts with DNA polymerase and other biomolecules, exerting its antitumor effects. The metabolism of 3’,5’-Di-O-benzoyl Fialuridine also affects metabolic flux and metabolite levels, influencing cellular energy production and utilization .
Transport and Distribution
Within cells and tissues, 3’,5’-Di-O-benzoyl Fialuridine is transported and distributed through various mechanisms. It is taken up by cells via nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, the compound can bind to specific proteins, influencing its localization and accumulation. The distribution of 3’,5’-Di-O-benzoyl Fialuridine within tissues is also affected by its interaction with plasma proteins, which can modulate its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 3’,5’-Di-O-benzoyl Fialuridine plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it exerts its effects on DNA synthesis and replication . Targeting signals and post-translational modifications direct 3’,5’-Di-O-benzoyl Fialuridine to specific compartments within the nucleus, ensuring its effective interaction with DNA polymerase and other nuclear proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Di-O-benzoyl Fialuridine typically involves the reaction of 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate with 5-Iodouracil . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production methods for 3’,5’-Di-O-benzoyl Fialuridine are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimization for large-scale production, including the use of industrial-grade solvents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: 3’,5’-Di-O-benzoyl Fialuridine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Comparaison Avec Des Composés Similaires
Fialuridine: A nucleoside analog with antiviral properties.
2’,3’-Dideoxyinosine: Another nucleoside analog used in antiviral therapy.
Fludarabine: A purine nucleoside analog used in the treatment of hematologic malignancies.
Uniqueness: 3’,5’-Di-O-benzoyl Fialuridine is unique due to its dual benzoyl groups at the 3’ and 5’ positions, which enhance its antitumor activity and specificity for targeting lymphoid malignancies .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of 3',5'-Di-O-benzoyl Fialuridine involves the protection of the hydroxyl groups present in the fialuridine molecule followed by selective benzoylation at the 3' and 5' positions. The benzoylated intermediate is then deprotected to obtain the final product.", "Starting Materials": ["Fialuridine", "Benzoyl chloride", "Dimethylformamide", "Pyridine", "Triethylamine", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate"], "Reaction": ["Step 1: Protection of hydroxyl groups in fialuridine using dimethylformamide and pyridine to obtain 2',3'-O-dimethylfialuridine.", "Step 2: Benzoylation of 2',3'-O-dimethylfialuridine using benzoyl chloride, triethylamine, and dimethylformamide to obtain 3',5'-Di-O-benzoyl-2',3'-O-dimethylfialuridine.", "Step 3: Deprotection of 3',5'-Di-O-benzoyl-2',3'-O-dimethylfialuridine using methanol and hydrochloric acid to obtain 3',5'-Di-O-benzoyl Fialuridine.", "Step 4: Purification of the final product using sodium bicarbonate and sodium sulfate."] } | |
Numéro CAS |
97614-45-4 |
Formule moléculaire |
C23H18FIN2O7 |
Poids moléculaire |
580.3 g/mol |
Nom IUPAC |
[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H18FIN2O7/c24-17-18(34-22(30)14-9-5-2-6-10-14)16(12-32-21(29)13-7-3-1-4-8-13)33-20(17)27-11-15(25)19(28)26-23(27)31/h1-11,16-18,20H,12H2,(H,26,28,31)/t16-,17-,18?,20-/m1/s1 |
Clé InChI |
FBENGCVQLDKVAT-VPZFWCOMSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@H]([C@@H](O2)N3C=C(C(=O)NC3=O)I)F)OC(=O)C4=CC=CC=C4 |
SMILES |
C1=CC(=C(C(=C1)C(=O)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)(C(=O)C4=CC=CC(=C4C=O)C=O)O)O)C=O)C=O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)I)F)OC(=O)C4=CC=CC=C4 |
Synonymes |
3’,5’-Di-O-benzoyl-1-(2-deoxy-2-fluoro-D-arabinofuranosyl)-5-iodo-2,4(1H,3H)-pyrimidinedione; _x000B_3’,5’-Di-O-benzoyl-1-(2’-deoxy-2’-fluoro-D-arabinofuranosyl)-5-iodouracil; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1Z)-1-Buten-3-yn-1-yl]pyridine](/img/structure/B585036.png)


![methyl 2-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B585041.png)




![rac 8alpha-[Delta-5(10)]-Norgestrel](/img/structure/B585053.png)
